4-Hydroxy-3-methoxycinnamaldehyde is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
4-Hydroxy-3-methoxycinnamaldehyde
CAS No.: 458-36-6
Cat. No.: VC21343314
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 458-36-6 |
---|---|
Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal |
Standard InChI | InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ |
Standard InChI Key | DKZBBWMURDFHNE-NSCUHMNNSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C=O)O |
SMILES | COC1=C(C=CC(=C1)C=CC=O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CC=O)O |
Melting Point | 84.0 °C |
Nomenclature and Basic Information
4-Hydroxy-3-methoxycinnamaldehyde is an organic compound belonging to the class of cinnamaldehydes. It is characterized by a hydroxyl group at position 4 and a methoxy group at position 3 of the benzene ring, with an aldehyde functional group attached through a trans-configured double bond.
Property | Information |
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Common Names | Coniferaldehyde, Coniferyl aldehyde |
IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal |
Chemical Formula | C₁₀H₁₀O₃ |
Molecular Weight | 178.18 g/mol |
CAS Number | 458-36-6 |
Chemical Class | Cinnamaldehydes, Methoxyphenols, Phenylpropanoids |
Table 1: Basic information of 4-hydroxy-3-methoxycinnamaldehyde
Other synonyms include 2-Propenal, 3-(4-hydroxy-3-methoxyphenyl)-, 3-(4-Hydroxy-3-methoxyphenyl)-2-propenal, 2-Methoxy-4-(3-oxo-1-propenyl)phenol, and 3-(3-Methoxy-4-hydroxyphenyl)propenal .
Physical and Chemical Properties
4-Hydroxy-3-methoxycinnamaldehyde exists as a light yellow to brown crystalline powder with distinct physicochemical properties that influence its stability, reactivity, and applications.
Property | Value |
---|---|
Appearance | Light yellow powder |
Color | Brown |
Melting Point | 80-82°C |
Boiling Point | 175°C at 5mm Hg |
Density | 1.1562 g/cm³ (at 101.5°C) |
Refractive Index | 1.65635 |
pKa | 9.65±0.31 (Predicted) |
Solubility | Not easily soluble in water, soluble in methanol, ethanol, DMSO and other organic solvents |
Stability | Air Sensitive |
Storage Condition | Keep in dark place, Inert atmosphere, Room temperature |
Table 2: Physicochemical properties of 4-hydroxy-3-methoxycinnamaldehyde
The compound features a characteristic odor described as "sweet graham cracker cookie bread crust bread baked toasted grain barley roasted barley vanilla custard dairy" . This sensory profile contributes to its potential applications in food science and flavor chemistry.
Spectroscopic Characteristics
Spectroscopic data for 4-hydroxy-3-methoxycinnamaldehyde provides valuable information for its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific chemical environments of carbon and hydrogen atoms within the molecule.
NMR Spectroscopic Data
The assigned chemical shifts obtained from NMR analysis are presented below:
Atom ID | Author Nomenclature | Chemical Shift Value (ppm) |
---|---|---|
C8 | C4 | 128.643 |
C10 | C5 | 153.594 |
C7 | C6 | 114.413 |
C9 | C7 | 150.927 |
C4 | C8 | 127.791 |
C5 | C9 | 118.804 |
C3 | C10 | 159.986 |
C2 | C11 | 127.387 |
C1 | C12 | 58.57 |
C6 | C13 | 200.802 |
H22 | H14 | 7.296 |
H19 | H15 | 7.241 |
H20 | H16 | 6.927 |
H18 | H17 | 7.668 |
H17 | H18 | 6.676 |
H16 | H19 | 3.885 |
H15 | H20 | 3.885 |
H14 | H21 | 3.885 |
H21 | H23 | 9.456 |
Table 3: NMR chemical shift assignments for 4-hydroxy-3-methoxycinnamaldehyde
Biological Activities
4-Hydroxy-3-methoxycinnamaldehyde exhibits diverse biological activities, making it a compound of significant interest in biomedical research and potential therapeutic applications.
Immunomodulatory Effects
Research has demonstrated that 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) possesses significant immunomodulatory properties, particularly in T-cell regulation. It inhibits T-cell activation by targeting protein kinase C-θ (PKCθ) and its downstream signaling pathways .
In vitro studies have shown that 4H3MC prevents IL-2 release from human transformed and untransformed T cells at micromolar concentrations without cytotoxic effects. Notably, it performs this function more efficiently than its structural analogue 4-hydroxycinnamic acid, a previously reported T-cell inhibitor .
The compound blocks PKC activity in vitro and inhibits the phosphorylation of PKCθ in T cells. Furthermore, it attenuates the phosphorylation of mitogen-activated protein kinases (ERK and p38) and reduces promoter activities of key transcription factors including NF-κB, AP-1, and NFAT .
Anti-inflammatory Properties
4H3MC has demonstrated significant anti-inflammatory effects, particularly in atopic dermatitis (AD). Oral administration of 4H3MC attenuates symptoms of both 2,4-dinitrocholorobenzene (DNCB)- and mite-induced AD in mouse models .
The therapeutic effects observed include:
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Reduction in ear thickness
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Decrease in serum IgE levels
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Reduced immune cell infiltration into inflammatory lesions
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Suppression of pathogenic cytokine expression in ear tissues
In vitro experiments revealed that 4H3MC blocks T cell differentiation into Th1 and Th2 subtypes by suppressing T-bet and GATA3, key transcription factors involved in T cell differentiation. Additionally, it downregulates T cell proliferation during Th1 and Th2 differentiation and inhibits keratinocyte activation .
Antifungal Activity
4-Hydroxy-3-methoxycinnamaldehyde exhibits significant antifungal properties, particularly against Candida species. Studies have investigated its effects against 65 strains of Candida, including standard, fluconazole-sensitive, and fluconazole-resistant isolates .
The minimum inhibitory concentrations (MICs) of 4H3MC against these strains ranged from 100 to 300 µg/ml. All tested isolates showed marked sensitivity to this compound in spot and time-kill assays .
The antifungal mechanism appears to involve inhibition of glucose-stimulated H⁺-efflux. At its MIC₉₀ values, 4H3MC caused mean inhibition levels of H⁺-efflux of 41%, 42%, and 47% for standard-sensitive, clinical-sensitive, and clinical-resistant isolates, respectively .
Treatment with 4H3MC resulted in a decrease in intracellular pH by approximately 0.42 units from the control pH of 6.70. Morphological studies using electron microscopy revealed alterations in cell wall and plasma membrane structure, ultimately leading to cell lysis .
Antioxidant Properties
4-Hydroxy-3-methoxycinnamaldehyde possesses antioxidant and antiradical activities, as demonstrated in studies using β-carotene-linoleate model systems and DPPH radical scavenging assays . This antioxidant capacity contributes to its potential applications in preventing oxidative damage in biological systems.
Research Applications
Immunology and Autoimmune Diseases
The immunomodulatory properties of 4H3MC suggest its potential as a therapeutic agent for various autoimmune and inflammatory conditions. Its ability to inhibit T-cell activation without inducing apoptosis positions it as a promising candidate for treating disorders characterized by aberrant T-cell responses .
Dermatological Applications
The efficacy of 4H3MC in attenuating atopic dermatitis symptoms in animal models indicates its potential in treating inflammatory skin conditions. Research has shown that oral administration of 4H3MC significantly reduces ear thickness, serum IgE levels, and immune cell infiltration in AD models .
Histological examinations revealed decreased infiltration of mast cells and CD4⁺ T cells in the ear tissues of AD mice after treatment with 4H3MC. Additionally, the compound reduced mRNA levels of mast cell markers (CD117, FCER1G, and CCR2) in ear tissues .
Antifungal Applications
The antifungal activity of 4H3MC against Candida species, including azole-resistant strains, positions it as a potential alternative or complementary treatment for fungal infections. Its relatively low hemolytic activity (10-15% at its highest MIC) compared to fluconazole (20% at 30 µg/ml) suggests a favorable safety profile .
Analytical Chemistry
4-Hydroxy-3-methoxycinnamaldehyde has been utilized as a chemical derivatization reagent to improve sensitivity and specificity in analytical methods. For instance, it has been applied in Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques for the analysis of amino acids and neurotransmitters .
Production and Synthesis
A patented process for producing high-purity 4-hydroxy-3-methoxycinnamaldehyde involves an aldol reaction between isovanillin and acetaldehyde in the presence of an alkali catalyst. This method yields a crystalline product with purity exceeding 95% by weight .
The synthetic procedure generally involves the following steps:
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Dissolution of isovanillin and sodium hydroxide in water
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Controlled addition of acetaldehyde aqueous solution
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Acidification to stop the reaction
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Filtration and purification of the crystals
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Recrystallization to obtain high-purity product
The resulting high-purity crystal of 4-hydroxy-3-methoxycinnamaldehyde has a melting point of approximately 147°C, which differs significantly from lower purity forms described in earlier literature (123-125°C) .
Natural Occurrence and Distribution
4-Hydroxy-3-methoxycinnamaldehyde occurs naturally in various plant sources. It has been detected in:
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Sherries (highest concentration)
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Highbush blueberries
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Lima beans
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Chinese cabbages
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Loquats
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Greenthread tea
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Heartwood of Gliricidia sepium
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Seed kernels of Melia azedarach L.
Its presence in these diverse food and plant sources suggests potential applications as a biomarker for the consumption of these foods .
Safety Parameter | Information |
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Hazard Symbols | Xi - Irritant |
Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |
Safety Description | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39 - Wear suitable gloves and eye/face protection |
WGK Germany | 3 |
Table 4: Safety information for 4-hydroxy-3-methoxycinnamaldehyde
These safety parameters underscore the importance of proper handling procedures when working with this compound in research or industrial settings.
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